molecular formula C12H8N2O2 B1219700 Phenazine di-N-oxide CAS No. 303-83-3

Phenazine di-N-oxide

Cat. No. B1219700
CAS RN: 303-83-3
M. Wt: 212.2 g/mol
InChI Key: ZMFJCQAPRNRDSK-UHFFFAOYSA-N
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Description

Phenazine di-N-oxide and its derivatives are pivotal in the realm of redox chemistry, acting as intermediates in the synthesis of various compounds and possessing unique electrochemical characteristics. These compounds have been extensively studied for their ability to engage in redox reactions with metal oxides and molecular oxygen, showcasing their potential in environmental and synthetic chemistry applications (Wang & Newman, 2008).

Synthesis Analysis

The synthesis of phenazine di-N-oxide derivatives involves complex molecular assemblies, demonstrated by the creation of copper(I) and silver(I) complexes with phenazine, highlighting novel donor-acceptor interactions and polynuclear complex formations (Munakata et al., 1993). Additionally, innovative synthetic methodologies have enabled the efficient total synthesis of phenazine 5,10-dioxide natural products and their analogs, showcasing the critical role of di-N-oxidation in these processes (Viktorsson et al., 2017).

Molecular Structure Analysis

The study of molecular structures and packing in phenazine derivatives, such as the copper(I) and silver(I) complexes, reveals intricate details about their electronic interactions and the impact of metal coordination on their properties. These insights are crucial for understanding the functionality and reactivity of phenazine di-N-oxide derivatives (Munakata et al., 1993).

Chemical Reactions and Properties

Phenazine di-N-oxide undergoes various chemical reactions, highlighting its role as a redox agent and its interactions with iron oxides and oxygen. These reactions are influenced by the compound's reduction potential and its ability to participate in electron transfer processes, underscoring the versatility of phenazine derivatives in chemical transformations (Wang & Newman, 2008).

Physical Properties Analysis

The physical properties of phenazine di-N-oxide and related compounds, such as their redox behavior, are essential for their application in various fields. The cyclic voltammetry studies of phenazine and quinoxaline derivatives, including mono- and di-N-oxides, provide valuable insights into their electrochemical characteristics and potential as antimicrobial agents (Crawford et al., 1986).

Chemical Properties Analysis

The chemical behavior of phenazine di-N-oxide derivatives is marked by their ability to form complexes with metals and participate in redox reactions. These properties are not only pivotal for their biological activities but also for their utility in environmental and synthetic chemistry applications (Wang & Newman, 2008).

Scientific Research Applications

Anticancer Properties

Phenazine Di-N-Oxide has demonstrated significant potential as an anticancer agent. Studies have shown its effectiveness in inhibiting tumor growth in various cancer models. For instance, Furst, Klausner, and Cutting (1959) found that Phenazine Di-N-Oxide was a potent carcinostatic agent for the Ehrlich ascites tumor, significantly extending survival rates in treated animals (Furst, Klausner, & Cutting, 1959). Additionally, a study by Pachón et al. (2008) on Caco-2 cells (human colorectal adenocarcinoma cell line) highlighted the compound's capacity to induce apoptosis and alter the cell cycle, further confirming its potential as an antitumor compound (Pachón et al., 2008).

DNA Interaction and Cleavage

Phenazine Di-N-Oxide derivatives have been utilized for DNA interaction and cleavage studies, revealing their potential in drug development. Zhou et al. (2017) designed a polyamide-modified Phenazine Di-N-Oxide as a DNA double-strand cleavage agent, highlighting its efficacy under physiological conditions (Zhou et al., 2017). Additionally, Nagai and Hecht (1991) achieved site-specific degradation of DNA using DNA oligonucleotides covalently tethered to Phenazine Di-N-Oxide, opening avenues for targeted DNA manipulation (Nagai & Hecht, 1991).

Redox Reactions and Antibiotic Properties

Phenazine Di-N-Oxide's redox properties are significant in various biological processes. Wang and Newman (2008) investigated its role in reductive dissolution of ferrihydrite and hematite, highlighting its interaction with environmental iron and molecular oxygen (Wang & Newman, 2008). Mavrodi et al. (2006) discussed the synthesis and regulation of phenazines in fluorescent Pseudomonas spp., emphasizing their antibiotic properties and ecological roles (Mavrodi, Blankenfeldt, & Thomashow, 2006).

Biosynthesis and Biotechnological Applications

The compound's biosynthesis and potential in biotechnological applications have been explored. Zhao et al. (2016) detailed the isolation of phenazine antibiotics from Lysobacter antibioticus and the mechanism of aromatic N-oxidation, contributing to the understanding of phenazine biosynthesis (Zhao et al., 2016). Guo et al. (2020) developed a microbial system for synthesizing phenazine N-oxides, demonstrating their cytotoxic activity against cancer cell lines (Guo et al., 2020).

Electrochemical Studies

Electrochemical studies of Phenazine Di-N-Oxide have been conducted to understand its oxidation mechanisms and applications. Kulakovskaya et al. (2014) investigated its oxidation mechanism in the presence of isopropyl alcohol, revealing insights into its catalytic properties (Kulakovskaya et al., 2014).

Safety And Hazards

Phenazine di-N-oxide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Phenazines, including Phenazine di-N-oxide, have significant applications in both medicinal and industrial fields due to their diverse biological properties. Future research could focus on the development of synthetic routes for assembly of this scaffold . Additionally, the resistance mechanism against myxin of L. antibioticus, which coordinates regulatory pathways to protect itself from autotoxicity, could be further explored .

properties

IUPAC Name

10-oxidophenazin-5-ium 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFJCQAPRNRDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3[N+]2=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184391
Record name Phenazine di-N-oxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenazine di-N-oxide

CAS RN

303-83-3
Record name Phenazine di-N-oxide
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Record name Phenazine di-N-oxide
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Record name Phenazine di-N-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21666
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Record name Phenazine di-N-oxide
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Record name Phenazine 5,10-dioxide
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Record name Phenazine, 5,10-dioxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
A Furst, C Klausner, WC Cutting - Nature, 1959 - nature.com
… Phenazine Di-N-Oxide as a Carcinc static Agent PHENAZINE di-N-oxide has been found to be a carcinostatic agent for the Ehrlich ascites tumour. More than 90 per cent of tumour-…
Number of citations: 12 www.nature.com
G Chowdhury, U Sarkar, S Pullen… - Chemical research in …, 2012 - ACS Publications
… The natural product myxin is a phenazine di-N-oxide that displays potent antibiotic activity against a variety of organisms under aerobic conditions. In light of the current view of …
Number of citations: 65 pubs.acs.org
K Nagai, SM Hecht - Journal of Biological Chemistry, 1991 - Elsevier
… RNA or proximitythe to phenazine di-N-oxide prosthetic DNA … conjugation of this phenazine di-N-oxide derivative to several … -linked phenazine di-N-oxide prosthetic groupwas in the …
Number of citations: 40 www.sciencedirect.com
SI Kulakovskaya, AV Kulikov, VM Berdnikov, NT Ioffe… - Electrochimica …, 2002 - Elsevier
… , electrochemically generated radical cation of phenazine-di-N-oxide, has been studied by the … via formation of the complex of substrate with the radical cation of phenazine-di-N-oxide. …
Number of citations: 28 www.sciencedirect.com
JRB Gomes, EA Sousa, JM Goncalves… - The Journal of …, 2005 - ACS Publications
… of phenazine-di-N-oxide, has been studied by ESR electrolysis and cyclic voltammetry. For di-N-oxides, such as phenazine-di-N-oxide, … Thermochemical data for phenazine-di-N-oxide …
Number of citations: 20 pubs.acs.org
P Helissey, S Giorgi-Renault, P Colson… - Bioconjugate …, 2000 - ACS Publications
… cleavage activity of phenazine-di-N-oxide can be directed to … linked to the phenazine-di-N-oxide prosthetic group via an … that the linkage of a phenazine-di-N-oxide group to a DNA …
Number of citations: 15 pubs.acs.org
EM Koldasheva, AF Shestakov, YV Geletii… - Bulletin of the Russian …, 1992 - Springer
… We have thus shown that phenazine di-N-oxide forms a stable 2:1 complex with a proton having … A rapid and selective deoxygenation of the protonated form of phenazine di-N-oxide to …
Number of citations: 2 link.springer.com
Y Zhao, J Liu, T Jiang, R Hou, G Xu, H Xu… - Frontiers in …, 2021 - frontiersin.org
Antibiotic-producing microorganisms have developed several self-resistance mechanisms to protect them from autotoxicity. Transporters belonging to the resistance- nodulation-division …
Number of citations: 11 www.frontiersin.org
H Zhou, J Gao, Z Chen, S Duan, C Li, R Qiao - Bioorganic & Medicinal …, 2018 - Elsevier
… the cleavage activity of phenazine-di-N-oxide can be directed … linked to the phenazine-di-N-oxide prosthetic group via an … that the linkage of a phenazine-di-N-oxide group to a DNA …
Number of citations: 5 www.sciencedirect.com
K Nishikida, T Kubota, H Miyazaki, S Sakata - Journal of Magnetic …, 1972 - Elsevier
… It was also found that theg-values of the cation radicals increase in the order pyrazine di-N-oxide z quinoxaline di-N-oxide > phenazine di-N-oxide, and that they are considerably larger …
Number of citations: 45 www.sciencedirect.com

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